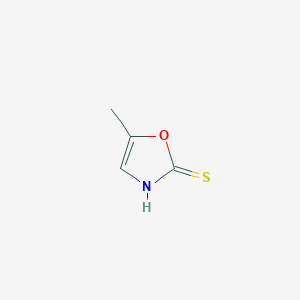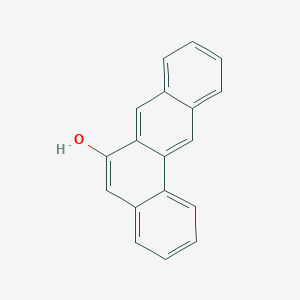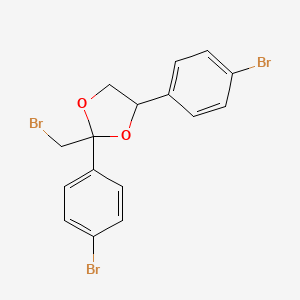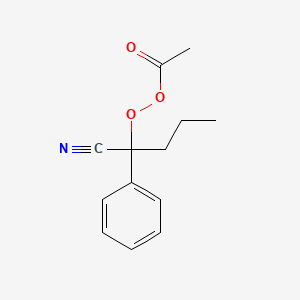
5-Methyl-1,3-oxazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Oxazolethione, 5-methyl- is a heterocyclic compound that contains both oxygen and sulfur atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the sulfur atom in the thione form adds unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolethione, 5-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of β-hydroxy amides with reagents such as Deoxo-Fluor® to form oxazolines, which are then oxidized to oxazoles using manganese dioxide . The reaction conditions often involve room temperature for the initial cyclization and elevated temperatures for the oxidation step.
Industrial Production Methods
Industrial production of 2(3H)-Oxazolethione, 5-methyl- may involve continuous flow processes to ensure high yield and purity. The use of packed reactors containing commercial manganese dioxide allows for efficient oxidation of oxazolines to oxazoles . This method minimizes the risk of side reactions and provides a scalable approach for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Oxazolethione, 5-methyl- undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Reduction: Reduction of the thione group to a thiol group under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions at the carbon atoms adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and other oxidizing agents are commonly used for the oxidation of oxazolines to oxazoles.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and other reducing agents can be used for the reduction of the thione group.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, thiols, and other derivatives depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2(3H)-Oxazolethione, 5-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2(3H)-Oxazolethione, 5-methyl- involves its interaction with specific molecular targets and pathways. The sulfur atom in the thione form can participate in redox reactions, influencing various biological processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazole: A related compound with a similar ring structure but lacking the sulfur atom.
Thiazole: Contains both sulfur and nitrogen atoms in the ring, similar to oxazolethione but with different chemical properties.
Imidazole: Another heterocyclic compound with nitrogen atoms in the ring, widely used in medicinal chemistry.
Uniqueness
2(3H)-Oxazolethione, 5-methyl- is unique due to the presence of the sulfur atom in the thione form, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
5-methyl-3H-1,3-oxazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c1-3-2-5-4(7)6-3/h2H,1H3,(H,5,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWIVWWFYFDSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=S)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30530042 |
Source


|
| Record name | 5-Methyl-1,3-oxazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30530042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56750-14-2 |
Source


|
| Record name | 5-Methyl-1,3-oxazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30530042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Dimethylamino)methylidene]hexanal](/img/structure/B14623248.png)
![Propanedioic acid, [(3,4-dimethoxyphenyl)methylene]-](/img/structure/B14623249.png)
arsanium bromide](/img/structure/B14623250.png)
![N-[3-(furan-2-yl)propyl]aniline;hydrochloride](/img/structure/B14623253.png)


![(E)-but-2-enedioic acid;3-[4-[3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxypropyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate](/img/structure/B14623281.png)






